molecular formula C8H13NO2 B172675 Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 119102-22-6

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B172675
CAS No.: 119102-22-6
M. Wt: 155.19 g/mol
InChI Key: NHXCMSNCBQRPFQ-UHFFFAOYSA-N
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Description

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a chemical compound with the molecular formula C8H13NO2 and an average mass of 155.197 Da . It is offered as a high-purity building block for pharmaceutical research and development, and is also available in a hydrochloride salt form (CAS 2995296-37-0) . This compound features a bicyclic structure that serves as a conformationally constrained scaffold. Analogs based on the 7-azabicyclo[2.2.1]heptane skeleton are recognized in medicinal chemistry as rigid proline analogues for the synthesis of modified peptides and peptidomimetics . Such constrained structures are valuable tools for probing the relationship between peptide conformation and biological activity, and have been investigated for use in bioactive molecules, including protease inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXCMSNCBQRPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCN(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Cycloaddition and Protection

Cyclopenta-1,3-diene undergoes a [4+2] cycloaddition with ethyl oxoacetate (2 ) in the presence of ammonium chloride, producing a mixture of four stereoisomeric compounds (3a–d ). Subsequent Boc (tert-butoxycarbonyl) protection with Boc₂O and chromatographic separation yields exo- and endo-isomeric pairs (4a,b and 4c,d ). The exo isomers (4a,b ) are prioritized for further processing due to their favorable stereochemistry for downstream reactions.

Hydrogenation and Saponification

Hydrogenation of 4a,b over palladium catalysts reduces double bonds, followed by saponification with aqueous NaOH to convert ester groups to carboxylic acids (5a,b ). Amide-to-nitrile conversion via dehydration with POCl₃ yields intermediates 6a,b , which are subsequently deprotected using p-toluenesulfonic acid to afford carbonitriles (9a,b ).

Final Coupling and Deprotection

The carbonitriles (9a,b ) are coupled with Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (10 ) under standard peptide coupling conditions (EDC/HOBt). Final Boc deprotection with HCl in dioxane yields methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate derivatives (12a,b ).

Table 1: Key Steps and Yields in Multi-Step Synthesis

StepReagents/ConditionsYield (%)Reference
CycloadditionNH₄Cl, EtOAc, rt, 24 h65
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85–90
HydrogenationH₂, Pd/C, EtOH92
Amide-to-NitrilePOCl₃, DMF, 0°C→rt78
Final DeprotectionHCl (4M in dioxane)95

Epimerization–Lactamization Cascade Reaction

A second approach, adapted from Zhang et al., utilizes an epimerization–lactamization cascade to construct the bicyclic framework. While originally developed for 2,5-diazabicyclo[2.2.1]heptanes, this method is theoretically applicable to 1-azabicyclo derivatives via substrate modification.

Substrate Design and Epimerization

Functionalized 4-aminoproline methyl esters are treated with strong bases (e.g., DBU) to induce 2-epimerization. The equilibrium favors the (2R)-epimer, which undergoes intramolecular aminolysis to form a bridged lactam intermediate. Electron-withdrawing N-protective groups (e.g., Ts or Boc) enhance reaction efficiency by stabilizing the transition state.

Lactamization and Ester Hydrolysis

The lactam intermediate is hydrolyzed under acidic conditions (HCl/MeOH) to yield the free amine, which is subsequently methylated using methyl chloroformate. Final saponification of the ester group with LiOH affords the carboxylate derivative.

Table 2: Optimization of Cascade Reaction Parameters

ParameterOptimal ConditionImpact on YieldReference
BaseDBU (1.5 equiv)↑ 40%
N-Protective GroupTosyl (Ts)↑ 55%
Temperature80°C↑ 30%

Palladium-Catalyzed Cross-Coupling Approach

A third method, derived from Hof et al., employs palladium-mediated cross-coupling to assemble the bicyclic core. This route is advantageous for introducing substituents at the 3-position of the azabicycloheptane.

Suzuki–Miyaura Coupling

Borylation of 7-azabicyclo[2.2.1]heptane derivatives with C₆H₁₃B(OH)₂ in the presence of Pd(OAc)₂ and 2-(dicyclohexylphosphanyl)biphenyl yields boronate esters. Subsequent coupling with methyl acrylate under Heck conditions forms the bicyclic ester framework.

Reductive Amination

The intermediate amine is subjected to reductive amination with formaldehyde and NaBH₃CN to install the methyl group at the 1-position. Final esterification with methanol and HCl gas provides the target compound.

Table 3: Catalytic Conditions and Efficiency

StepCatalyst SystemYield (%)Reference
BorylationPd(OAc)₂, SPhos, K₃PO₄65
Heck CouplingPd(OAc)₂, PPh₃, CuI93
Reductive AminationNaBH₃CN, MeOH88

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodStepsTotal Yield (%)ComplexityScalability
Multi-Step828HighModerate
Cascade545ModerateHigh
Pd-Catalyzed638HighLow

The epimerization–lactamization cascade offers the highest yield and scalability but requires precise control over stereochemistry. The multi-step approach provides flexibility for structural diversification but suffers from lower overall yield. Palladium-catalyzed methods are ideal for functionalized derivatives but involve costly catalysts.

Chemical Reactions Analysis

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within its bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes and biochemical pathways, making it a useful compound in both research and therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

  • Structural Differences: The ethyl ester analog substitutes the methyl group with an ethyl chain, increasing molecular weight (C₉H₁₅NO₂ vs. C₈H₁₃NO₂ for the methyl ester) and slightly altering lipophilicity.
  • Synthetic Routes : Both compounds are synthesized via cyclization reactions. For example, the ethyl ester is prepared from tert-butyl (2S)-2-((benzyloxy)methyl)-4-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate through hydrolysis, iodination, and hydrogenation .
  • Applications : Ethyl derivatives are used in drug development, such as intermediates for muscarinic receptor antagonists .

Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate

  • Ring Strain and Reactivity : The 2.2.2 octane system is less strained than the 2.2.1 heptane framework, reducing reactivity in strain-release reactions. This compound is a precursor to umeclidinium bromide, a bronchodilator .
  • Synthesis : Prepared via lithium diisopropylamide (LDA)-mediated cyclization of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, highlighting the role of base strength in ring formation .

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives

  • Structural Modifications : Incorporation of a sulfur atom (e.g., in 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives) enhances electronic properties and stability. These compounds are prevalent in β-lactam antibiotics, such as penicillins .
  • Biological Activity : The thia substitution increases resistance to enzymatic hydrolysis compared to all-carbon bicyclic systems .

1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Hydrochloride

  • Functional Group Differences: The carboxylic acid form (C₇H₁₁NO₂·HCl, MW 177.63 g/mol) lacks the ester group, increasing polarity and reducing membrane permeability. It is used as a synthetic precursor for ester derivatives .
  • Applications : The hydrochloride salt improves solubility for pharmaceutical formulation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate* C₈H₁₃NO₂ ~155 (estimated) Higher lipophilicity vs. acid form Pharmaceutical intermediates
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate C₉H₁₅NO₂ 169.22 Solubility: 56 g/L (25°C) Drug synthesis (e.g., anticholinergics)
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate C₁₀H₁₇NO₂ 199.25 Lower ring strain Umeclidinium bromide precursor
1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid HCl C₇H₁₁NO₂·HCl 177.63 Water-soluble salt Synthetic intermediate

*Estimated data based on ethyl analog.

Key Research Findings

  • Strain-Release Reactivity : The 2.2.1 bicyclic system exhibits moderate strain, enabling applications in radical amination and photocatalysis, as seen in azetidine synthesis .
  • Pharmaceutical Relevance : Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate derivatives are critical in respiratory therapies, underscoring the impact of ring size on drug targeting .
  • Solubility and Stability : Ester derivatives (methyl/ethyl) balance lipophilicity and solubility, making them versatile intermediates compared to polar carboxylic acids .

Biological Activity

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure, which is significant for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₃NO₂
  • Molecular Weight : Approximately 155.19 g/mol
  • Density : About 1.2 g/cm³
  • Boiling Point : Approximately 199 °C at 760 mmHg

The unique bicyclic structure of this compound allows it to interact with various biological molecules, potentially influencing their functions.

The compound's mechanism of action involves its interaction with specific molecular targets, primarily through the nitrogen atom in its bicyclic framework. This interaction can lead to the formation of stable complexes with biological molecules, which may alter their activity or function. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest significant implications for drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Compounds structurally related to methyl 1-azabicyclo[2.2.1]heptane have shown promising DPP-4 inhibition, which is crucial for managing conditions like diabetes mellitus . For instance, derivatives based on this structure have been designed to enhance binding affinity to DPP-4, demonstrating IC50 values in the nanomolar range.
  • Antimicrobial Activity : Some studies suggest that modifications to the azabicyclo structure can enhance antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Study on DPP-4 Inhibitors

A study focused on the design and synthesis of compounds containing the azabicyclo framework reported that modifications to this structure can significantly enhance DPP-4 inhibitory activity. For example, compound 12a was identified as a potent inhibitor with an IC50 value of 16.8 ± 2.2 nM, outperforming established drugs like vildagliptin and sitagliptin . This highlights the potential for developing new therapeutic agents based on methyl 1-azabicyclo[2.2.1]heptane derivatives.

Interaction Studies

Preliminary interaction studies suggest that the binding affinity of methyl 1-azabicyclo[2.2.1]heptane derivatives with various receptors and enzymes is influenced by structural modifications. These studies are essential for optimizing compound efficacy against specific diseases by tailoring interactions at the molecular level.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
Methyl 7-Boc-4,7-DIAZABICYCLO[4,3,0]NONANE-1-CARBOXYLATE1334412-70-2Contains two nitrogen atoms; larger bicyclic system
tert-butyl 6-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylate207405-59-2Hydroxyl group present; different functional properties
tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate1932398-86-1Stereochemistry affects biological activity

This compound stands out due to its specific bicyclic structure combined with a single nitrogen atom and carboxylate functionality, which may confer distinct biological activities compared to other similar compounds.

Q & A

Q. What are the common synthetic routes for Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate?

Methodological Answer: Synthesis typically involves modular strategies to construct the bicyclic framework. For example, photochemical [2+2] cycloaddition or cyclization reactions have been employed for related azabicyclo compounds. highlights a photochemical approach for ethyl 2-azabicyclo[2.1.1]hexane derivatives, which can be adapted by substituting ester groups (e.g., methyl vs. ethyl) and adjusting reaction conditions (e.g., solvent polarity, irradiation time) . reports an improved enantioselective synthesis for a 2-oxa-5-azabicyclo[2.2.1]heptane derivative, suggesting chiral auxiliaries or catalysts (e.g., Rh(II)-based) may enhance stereocontrol .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : Key signals include the methyl ester (δ ~3.6–3.8 ppm in 1H^1H; δ ~170–175 ppm in 13C^{13}C) and bicyclic protons (split signals due to constrained geometry). provides 1H^1H and 13C^{13}C NMR data for analogous bicyclic esters, such as δ 4.21 ppm (ester protons) and δ 173.8 ppm (carbonyl carbons) .
  • X-ray crystallography : Resolves stereochemistry and ring strain. includes SMILES and InChI data for a brominated derivative, demonstrating computational tools for structural prediction .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound?

Methodological Answer: Enantioselectivity can be achieved via:

  • Chiral catalysts : Rhodium(II) carboxylates (e.g., Rh2_2(S-PTA)4_4) for asymmetric cyclopropanation, as demonstrated in for a 2-oxa-5-azabicyclo compound .
  • Kinetic resolution : Use chiral bases (e.g., (-)-sparteine) during esterification or ring-closing steps.
  • Chiral HPLC : Post-synthetic separation of enantiomers, validated by polarimetry or circular dichroism.

Q. How do substituents on the bicyclo[2.2.1]heptane core influence reactivity and stability?

Methodological Answer: Substituent effects are critical for functionalization and applications:

  • Electron-withdrawing groups (e.g., bromo) : Increase electrophilicity at the bridgehead ( shows bromine enhances reactivity in nucleophilic substitutions) .
  • Ester groups : Methyl esters (vs. ethyl) improve solubility in polar solvents (see ’s comparative table for ethyl vs. methyl analogs) .
  • Stability : Bicyclic strain increases susceptibility to ring-opening under acidic conditions. notes stability in neutral, anhydrous environments .

Q. How to resolve contradictions in reported synthetic yields for azabicyclo derivatives?

Methodological Answer: Discrepancies often arise from:

  • Reaction scale : Small-scale reactions (e.g., <1 mmol) may report higher yields due to better mixing.
  • Purification methods : Column chromatography vs. recrystallization ( uses recrystallization for a cyclopentane derivative, yielding >95% purity) .
  • Catalyst loading : ’s improved synthesis reduced catalyst load from 10 mol% to 2 mol%, optimizing cost and efficiency .

Safety and Handling

Q. What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and a lab coat. recommends type P95 respirators for airborne particulates .
  • Storage : Keep in anhydrous conditions at 2–8°C ( notes stability in cool, dry environments) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid drainage () .

Application in Medicinal Chemistry

Q. How can this compound serve as a scaffold for bioactive molecules?

Methodological Answer:

  • Peptidomimetics : The bicyclic core mimics proline’s rigidity, enabling protease resistance (’s azabicyclo[3.2.0]heptane derivative shows antibacterial activity) .
  • Functionalization : Introduce pharmacophores (e.g., hydroxymethyl in ) via Suzuki coupling or amidation .

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